molecular formula C19H25ClN4O2 B286438 2-{3-[4-(3-chlorophenyl)-1-piperazinyl]propyl}tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione

2-{3-[4-(3-chlorophenyl)-1-piperazinyl]propyl}tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione

カタログ番号: B286438
分子量: 376.9 g/mol
InChIキー: YJDGHWRHLXXFDP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-{3-[4-(3-chlorophenyl)-1-piperazinyl]propyl}tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione, also known as CP-154,526, is a potent and selective antagonist of the corticotropin-releasing factor (CRF) receptor. The CRF receptor is a G protein-coupled receptor that is involved in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis and the stress response. CP-154,526 has been extensively studied for its potential therapeutic applications in various diseases, such as anxiety disorders, depression, and addiction.

作用機序

2-{3-[4-(3-chlorophenyl)-1-piperazinyl]propyl}tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione acts as a competitive antagonist of the CRF receptor, blocking the binding of CRF to the receptor and preventing the downstream activation of the HPA axis. The HPA axis is a complex neuroendocrine system that regulates the body's response to stress. Inhibition of the HPA axis by this compound leads to a reduction in the release of stress hormones, such as cortisol, and a decrease in the physiological and behavioral responses to stress.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects in animal models. It has been shown to reduce anxiety-like behavior and increase exploratory behavior in the open field test. This compound has also been shown to reduce the release of stress hormones, such as cortisol and adrenocorticotropic hormone (ACTH), in response to stress. In addition, this compound has been shown to have antidepressant-like effects in animal models of depression.

実験室実験の利点と制限

One advantage of using 2-{3-[4-(3-chlorophenyl)-1-piperazinyl]propyl}tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione in lab experiments is its potency and selectivity for the CRF receptor. This allows for precise modulation of the HPA axis and the stress response. However, one limitation of using this compound is its relatively short half-life, which requires frequent dosing in animal models.

将来の方向性

There are several future directions for the study of 2-{3-[4-(3-chlorophenyl)-1-piperazinyl]propyl}tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione and the CRF receptor. One direction is the development of more selective and potent CRF receptor antagonists for therapeutic applications in anxiety disorders, depression, and addiction. Another direction is the investigation of the role of the CRF receptor in other physiological and pathological conditions, such as cardiovascular disease and immune function. Finally, the development of novel delivery methods for this compound, such as sustained-release formulations or targeted delivery to specific brain regions, may enhance its therapeutic potential.

合成法

The synthesis of 2-{3-[4-(3-chlorophenyl)-1-piperazinyl]propyl}tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione involves several steps, including the coupling of 3-chlorophenylpiperazine with 3-(2-bromoacetyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained through purification by column chromatography.

科学的研究の応用

2-{3-[4-(3-chlorophenyl)-1-piperazinyl]propyl}tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione has been widely used in scientific research to study the role of the CRF receptor in various physiological and pathological conditions. It has been shown to be effective in reducing anxiety-like behavior in animal models of anxiety disorders, such as the elevated plus maze and the open field test. This compound has also been studied for its potential therapeutic applications in depression and addiction, as the CRF receptor has been implicated in the pathophysiology of these disorders.

特性

分子式

C19H25ClN4O2

分子量

376.9 g/mol

IUPAC名

2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione

InChI

InChI=1S/C19H25ClN4O2/c20-15-4-1-5-16(14-15)22-12-10-21(11-13-22)7-3-9-24-18(25)17-6-2-8-23(17)19(24)26/h1,4-5,14,17H,2-3,6-13H2

InChIキー

YJDGHWRHLXXFDP-UHFFFAOYSA-N

SMILES

C1CC2C(=O)N(C(=O)N2C1)CCCN3CCN(CC3)C4=CC(=CC=C4)Cl

正規SMILES

C1CC2C(=O)N(C(=O)N2C1)CCCN3CCN(CC3)C4=CC(=CC=C4)Cl

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。